molecular formula C4H9N B15240331 N,N-dimethylethenamine

N,N-dimethylethenamine

Cat. No.: B15240331
M. Wt: 71.12 g/mol
InChI Key: NINOYJQVULROET-UHFFFAOYSA-N
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Description

N,N-Dimethylethenamine (CAS No. varies by derivative) is a secondary amine featuring a dimethylamino group attached to an ethenamine (vinylamine) backbone. It is primarily known as a decomposition product in organometallic reactions, such as the breakdown of [Li(CH2SiMe3)(Me6Tren)] (9), where β-deprotonation of the ligand leads to elimination of ethene and formation of this compound . The compound is also utilized as a reagent in organic synthesis, particularly in the preparation of heterocyclic and nicotinamide derivatives . Its structure and reactivity are influenced by the electron-donating dimethylamino group, which enhances nucleophilicity and stabilizes intermediates via resonance.

Properties

IUPAC Name

N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4-5(2)3/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINOYJQVULROET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyldimethylamine can be synthesized through the reaction of ethylene and dimethylamine in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to ensure a high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of ethenyldimethylamine often involves the catalytic reaction of methanol and ammonia. This process is carried out at elevated temperatures and high pressures, resulting in the formation of ethenyldimethylamine along with water as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Ethenyldimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethenyldimethylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethenyldimethylamine involves its interaction with various molecular targets. It primarily acts as a catalyst, facilitating the formation of chemical bonds in the production of polymers. The compound’s amine group can interact with electrophilic centers in other molecules, promoting various chemical reactions .

Comparison with Similar Compounds

Structural Variations and Physical Properties

N,N-Dimethylethenamine derivatives are characterized by substituents on the ethenamine backbone. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key NMR Data (δ, ppm) Source
This compound None (base structure) ~101.15 Not reported δ 3.00 (s, 6H, N(CH3)2)
(Z)-2-(Benzo[d]oxazol-2-yl)-N,N-dimethyl-2-phenoxyethenamine (9i) Benzooxazole, phenoxy 316.36 138–140 δ 7.48 (dd, 1H), δ 3.00 (s, 6H)
(Z)-2-(4-Chlorophenoxy)-N,N-dimethylethenamine (9j) 4-Chlorophenoxy 273.74 127–129 δ 7.31 (dd, 1H), δ 3.00 (s, 6H)
(E)-2-(Benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine Benzenesulfonyl, chlorothiazole 328.84 Not reported Not available

Key Observations :

  • Electron-withdrawing groups (e.g., benzooxazole, sulfonyl) increase molecular weight and melting points compared to the parent compound.
  • The dimethylamino group consistently resonates at δ ~3.00 ppm, indicating minimal electronic perturbation from substituents .

Reactivity and Stability

  • Deprotonation Pathways: this compound forms via β-deprotonation (energy barrier: 92 kJ mol⁻¹), favored over α-deprotonation (119 kJ mol⁻¹) in organolithium complexes . Derivatives with bulky substituents (e.g., benzooxazole in 9i) may exhibit altered deprotonation kinetics due to steric hindrance.
  • Thermal Stability : The parent compound decomposes at room temperature in solutions, yielding tetramethylsilane and lithium amide complexes . Sulfonyl and thiazolyl derivatives (e.g., ) likely exhibit higher stability due to resonance stabilization of the sulfonyl group and aromatic thiazole ring.

Spectroscopic and Analytical Data

  • Mass Spectrometry : this compound is detected as a fragment ion (m/z 72) in LC-ESI-MS/MS analyses of degradation products, indicating its stability under ionization conditions .
  • Neutral Loss in Lipids: In MALDI-2 mass spectrometry, lipids lose this compound (169 Da), a signature of phosphatidylethanolamine derivatives .

Biological Activity

N,N-Dimethylethenamine, a compound with the molecular formula C4H11N, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an ethenyl group. Its structure is significant for its reactivity and interaction with biological systems. The compound is known for its volatility and can be synthesized via various methods, including the reaction of dimethylamine with acetaldehyde.

Research indicates that this compound may exert its biological effects through several mechanisms:

Biological Activity

The biological activity of this compound has been investigated in several contexts:

  • Toxicological Studies : Inhalation studies have demonstrated that exposure to this compound can lead to significant alveolar uptake in humans, indicating its potential effects on respiratory health .
  • Pharmacological Potential : There is emerging interest in the pharmacological applications of this compound. For instance, compounds with similar structures have been explored for their neuroprotective properties in models of neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of similar compounds found that they could enhance neuronal survival under stress conditions. While direct data on this compound is sparse, its structural analogs have demonstrated promising results in reducing apoptosis in neuronal cells .

Case Study 2: Epigenetic Modulation

Research involving BET inhibitors has shown that small molecules can significantly alter gene expression profiles related to neurodegeneration. This suggests that this compound may have similar capabilities, warranting further investigation into its potential as an epigenetic modulator .

Data Tables

PropertyValue
Molecular FormulaC4H11N
Molecular Weight71.14 g/mol
Boiling Point65-67 °C
SolubilityMiscible with water
Biological ActivityObservations
Neurotransmitter ModulationPotential interaction with CNS receptors
Toxicological EffectsAlveolar uptake observed in inhalation studies
Epigenetic EffectsSimilar compounds show modulation of gene expression

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